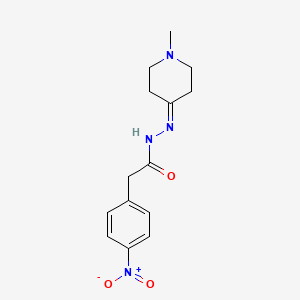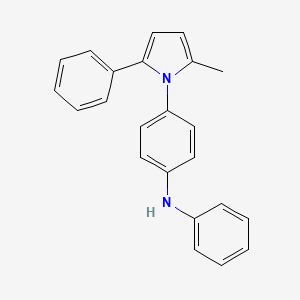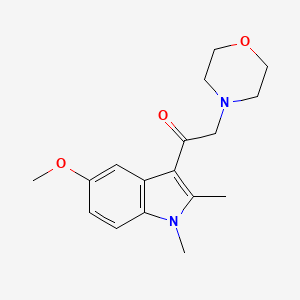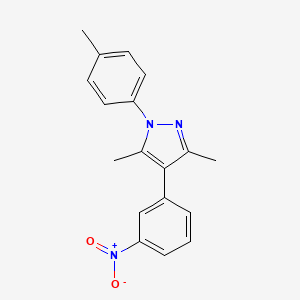![molecular formula C21H21ClN2O3 B15152352 N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15152352.png)
N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5320(2),?0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenyl group and a tetracyclic core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the tetracyclic core, which is then functionalized to introduce the chlorinated phenyl group. The reaction conditions often involve the use of solvents like benzene or ethanol and may require refluxing for several hours .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Applications De Recherche Scientifique
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in antiviral applications, the compound may inhibit viral replication by targeting specific enzymes or proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Bromo-5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0 2,6.0 8,10]dodec-11-en-4-yl)propanamide
- 4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE is unique due to its specific combination of a chlorinated phenyl group and a tetracyclic core. This structure imparts unique chemical and biological properties that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C21H21ClN2O3 |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-9-15(22)4-3-5-16(9)23-19(25)10(2)24-20(26)17-11-6-7-12(14-8-13(11)14)18(17)21(24)27/h3-7,10-14,17-18H,8H2,1-2H3,(H,23,25) |
Clé InChI |
MBVVPLUJFYJHCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-6-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15152276.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B15152283.png)
![2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide](/img/structure/B15152286.png)

![N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15152306.png)
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
![1-[4-(Piperidin-1-yl)benzylidene]thiosemicarbazide](/img/structure/B15152315.png)
![Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15152318.png)
![2-(7H-purin-6-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15152321.png)




